1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride
Description
Properties
CAS No. |
1307911-10-9 |
|---|---|
Molecular Formula |
C6H12ClN |
Molecular Weight |
133.62 g/mol |
IUPAC Name |
1-methyl-2-azabicyclo[3.1.0]hexane;hydrochloride |
InChI |
InChI=1S/C6H11N.ClH/c1-6-4-5(6)2-3-7-6;/h5,7H,2-4H2,1H3;1H |
InChI Key |
OPHHRRQYHGUVTN-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC1CCN2.Cl |
Purity |
95 |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 1 Methyl 2 Azabicyclo 3.1.0 Hexane Hydrochloride
Advanced Spectroscopic Techniques for Structural Elucidation
A combination of modern spectroscopic methods is employed to comprehensively characterize the structure of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride and its derivatives. These techniques provide complementary information regarding connectivity, functional groups, molecular weight, and spatial arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Studies
NMR spectroscopy is a cornerstone technique for the structural elucidation of azabicyclo[3.1.0]hexane systems in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for unambiguous assignment of the molecular skeleton. semanticscholar.orgacs.orgresearchgate.net
In ¹H NMR, the chemical shifts (δ), signal multiplicities, and coupling constants (J) of the protons are highly sensitive to their stereochemical environment. For instance, the analysis of coupling constants between protons on adjacent carbons can help determine dihedral angles, which are critical for defining the ring's conformation. Nuclear Overhauser effect (NOE) studies are also employed to establish through-space proximity between protons, further refining the conformational model. nih.gov Studies on various derivatives of the azabicyclo[3.1.0]hexane core have utilized these NMR parameters to investigate the geometry and preferred conformations of the bicyclic system. researchgate.netthieme-connect.com
The following table presents representative ¹H NMR data for a closely related compound, 4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one, which illustrates the typical chemical shifts observed for protons within this bicyclic framework. thieme-connect.com
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (hydroxyl) | 6.21 | s | - |
| CH (alkyne) | 3.58 | s | - |
| CH (ring) | 3.26–3.21 | m | - |
| N-CH₃ | 2.76 | s | - |
| CH (ring) | 1.90–1.84 | m | - |
| CH₂ (cyclopropane) | 0.81–0.74 | m | - |
| CH₂ (cyclopropane) | 0.56–0.51 | m | - |
Data obtained in DMSO-d₆ for 4-Ethynyl-4-hydroxy-2-methyl-2-azabicyclo[3.1.0]hexan-3-one. thieme-connect.com
¹³C NMR spectroscopy complements the proton data by providing the number of distinct carbon environments and their hybridization states. The chemical shifts of the carbon atoms in the strained cyclopropane (B1198618) ring and the five-membered pyrrolidine (B122466) ring are characteristic and confirm the bicyclic structure. semanticscholar.orgnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its constituent bonds. semanticscholar.orgacs.org
Key expected vibrational modes include C-H stretching from the methyl group and the bicyclic ring, and C-N stretching vibrations. As a hydrochloride salt, a broad absorption band corresponding to the N⁺-H stretch of the secondary ammonium ion is a key diagnostic feature. Studies on related azabicyclo[3.1.0]hexane derivatives have reported these characteristic peaks. googleapis.combeilstein-journals.org
The table below summarizes typical IR absorption frequencies observed for functional groups in related azabicyclo[3.1.0]hexane structures. beilstein-journals.org
| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |
| C-H Stretch (alkane) | -CH₃, -CH₂-, -CH- | 2870–3090 |
| N-H Stretch (amine salt) | R₂N⁺H₂ | 2400-2800 (broad) |
| C-N Stretch | Aliphatic Amine | 1020–1250 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of 1-methyl-2-azabicyclo[3.1.0]hexane. The free base, C₆H₁₁N, has a monoisotopic mass of 97.08915 Da. uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental formula with high accuracy by providing a precise mass measurement. nih.govacs.org
The technique also provides structural information through analysis of fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the molecule fragments in a predictable manner. Studies on related bicyclic systems have shown that fragmentation can involve ring contractions of the pyrrolidine moiety through the loss of ethylene or cyclopropane. nih.gov For the title compound, the protonated molecule [M+H]⁺ would be the parent ion observed under ESI conditions. uni.lu
Predicted mass-to-charge ratios (m/z) for various adducts of the free base (1-methyl-2-azabicyclo[3.1.0]hexane) are shown in the following table. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 98.096426 |
| [M+Na]⁺ | 120.07837 |
| [M+NH₄]⁺ | 115.12297 |
| [M]⁺ | 97.088601 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure
Single-crystal X-ray crystallography provides the most definitive structural information, revealing the precise solid-state conformation, bond lengths, bond angles, and absolute stereochemistry of a chiral molecule. acs.org For numerous derivatives of the azabicyclo[3.1.0]hexane scaffold, X-ray analysis has been pivotal in unambiguously confirming their molecular structure and the cis-fusion of the cyclopropane and pyrrolidine rings. researchgate.netthieme-connect.comgoogle.com
This technique has been used to confirm the absolute configuration of chiral azabicyclo[3.1.0]hexane derivatives, often by co-crystallization with a known chiral acid like (S)-(+)-mandelic acid. googleapis.comgoogle.com The resulting crystal structure allows for the unequivocal assignment of stereocenters, which is critical for structure-activity relationship studies. Furthermore, X-ray diffraction has been instrumental in verifying the specific ring conformations (chair or boat) adopted by these molecules in the solid state. googleapis.com
Conformational Preferences and Dynamics of the Azabicyclo[3.1.0]hexane System
The fused bicyclo[3.1.0]hexane core is conformationally constrained, significantly limiting the spatial arrangements available to the molecule. nih.gov This rigidity is a key feature explored in drug design. The five-membered pyrrolidine ring is forced into specific puckered conformations due to its fusion with the three-membered cyclopropane ring.
Analysis of Ring Conformations (e.g., Chair, Boat)
The five-membered ring within the azabicyclo[3.1.0]hexane system can adopt conformations analogous to those of cyclohexane, primarily described as "boat" and "chair" forms. wikipedia.org However, due to the constraints of the fused ring system, these conformations are distorted from their ideal geometries.
Spectroscopic and computational studies have shown that the energetic balance between these conformers is delicate and can be influenced by the nature and stereochemistry of substituents on the ring. nih.govresearchgate.net
Boat Conformation : In some derivatives, a flattened boat conformation has been identified as the preferred geometry. This has been supported by NOE data from NMR experiments and molecular modeling. nih.gov
Chair Conformation : In other substituted 3-azabicyclo[3.1.0]hexane compounds, a chair conformation has been established through both NMR spectroscopy and confirmed by X-ray structural analysis. googleapis.com
Interestingly, the conformational preference can be diastereomer-dependent; for example, certain endo-substituted derivatives were found to prefer a chair conformation, while their corresponding exo diastereomers adopted a boat form. googleapis.com Computational studies, including both semi-empirical and ab initio calculations, have been used to further probe the relative stabilities of these conformers and to map the energy landscape of the bicyclic system. googleapis.comresearchgate.net
Dihedral Angle and Ring Buckle Correlations
The structural rigidity of the this compound is primarily due to the fused cyclopropane and pyrrolidine rings. The five-membered pyrrolidine ring is not planar and adopts a puckered conformation to relieve ring strain. The nature and extent of this puckering are described by endocyclic torsion (dihedral) angles and puckering parameters.
Computational studies and experimental data from analogous bicyclo[3.1.0]hexane systems consistently show that the "boat" conformation is the most stable energetic minimum. conicet.gov.arrsc.orgnih.gov This is in contrast to the "chair" conformation, which is significantly higher in energy. mathnet.ru The preference for the boat form is driven by the steric hindrance imposed by the fused cyclopropane ring. conicet.gov.ar
The puckering of the five-membered ring can be quantified using parameters such as the puckering amplitude (νmax) and the phase angle of pseudorotation (P). For instance, in related bicyclo[3.1.0]hexene nucleosides, the introduction of a double bond was shown to flatten the five-membered ring, resulting in a puckering amplitude (νmax) of only 6.81°. nih.gov In diazabicyclo[3.1.0]hexane systems, a puckering coordinate, defined by the dihedral angle between the C2–C3–C4 plane and the C2–N1–N5–C4 plane, is used to map the potential energy surface of the ring puckering deformation. researchgate.net
X-ray crystallography data for analogous compounds provide insight into the specific dihedral angles that define the ring's conformation. For example, the structure of 6-tosyl-6-azabicyclo[3.1.0]hexane reveals a puckered conformation characterized by specific dihedral angles. vulcanchem.com These angles are critical as they determine the spatial orientation of substituents, which in turn affects molecular recognition and biological activity. While a direct mathematical correlation for the title compound is not extensively documented, the general principle holds that the dihedral angles within the five-membered ring are intrinsically correlated with the degree of ring buckling, consistently favoring a stable boat-like structure.
Table 1: Conformational Parameters of Bicyclo[3.1.0]hexane Systems
| Parameter | Description | Typical Values/Observations |
| Stable Conformation | The lowest energy conformation of the bicyclic system. | Predominantly "boat" conformation. conicet.gov.arrsc.org |
| Puckering Amplitude (νmax) | Describes the maximum deviation from the mean plane of the ring. | Influenced by saturation; decreases with unsaturation. nih.gov |
| Phase Angle (P) | Describes the phase of pseudorotation of the five-membered ring. | Defines the specific type of envelope or twist conformation. |
| Key Dihedral Angle | Angle between planes defining the ring pucker (e.g., C2–C3–C4 and C2–N1–N5–C4). | Used to define the potential energy surface of ring deformation. researchgate.net |
Stereochemical Purity Determination and Analysis
The 1-methyl-2-azabicyclo[3.1.0]hexane core contains multiple stereocenters, leading to the possibility of several stereoisomers. The determination of stereochemical purity, including enantiomeric and diastereomeric excess, is crucial for its application.
A variety of analytical techniques are employed for this purpose. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) on chiral stationary phases are powerful methods for separating and quantifying enantiomers. sci-hub.sethieme-connect.com For related azabicyclo[3.1.0]hexane derivatives, enantiomeric excess has been successfully measured using analytical SFC with specific chiral columns and mobile phases. sci-hub.se
In addition to chromatographic methods, chiroptical techniques are invaluable for determining the absolute configuration of stereoisomers. Vibrational Circular Dichroism (VCD) and Optical Rotation (OR) analyses are used to assign the absolute configuration by comparing experimental data with ab initio derived calculations. google.com This assignment is often definitively confirmed by single-crystal X-ray diffraction analysis, which provides the precise three-dimensional structure of the molecule. google.comthieme-connect.com Nuclear Magnetic Resonance (NMR) spectroscopy, while not inherently a chiral technique, can be used to determine diastereomeric purity and, with the use of chiral shift reagents, can also be applied to the analysis of enantiomeric mixtures. rsc.org
Table 2: Techniques for Stereochemical Analysis
| Technique | Application | Key Findings/Methodology |
| Chiral Supercritical Fluid Chromatography (SFC) | Separation and quantification of enantiomers. | Utilizes chiral stationary phases (e.g., Chiralpak) to resolve enantiomers, allowing for the determination of enantiomeric excess (% ee). sci-hub.sethieme-connect.com |
| Vibrational Circular Dichroism (VCD) | Assignment of absolute configuration. | Compares experimental VCD spectra with theoretical spectra calculated for a known configuration. google.com |
| Optical Rotation (OR) | Assignment of absolute configuration. | Measures the rotation of plane-polarized light; the sign and magnitude are compared to known standards or theoretical calculations. google.com |
| Single-Crystal X-ray Diffraction | Definitive determination of absolute and relative stereochemistry. | Provides the unambiguous 3D structure of the molecule in the solid state. google.comthieme-connect.com |
| NMR Spectroscopy | Determination of diastereomeric purity and analysis of enantiomers with chiral auxiliaries. | Chemical shift differences between diastereomers or enantiomers complexed with a chiral agent allow for quantification. rsc.org |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are indispensable for both the purification of this compound and the assessment of its chemical purity.
High-Performance Liquid Chromatography (HPLC) , particularly in the reverse-phase mode, is widely used for purity assessment. A typical method involves using a C18 column with a gradient elution system, often consisting of acetonitrile and water, with modifiers like formic acid or ammonia. thieme-connect.com Detection is commonly performed using UV absorbance at specific wavelengths, such as 190 nm, 220 nm, or 254 nm. thieme-connect.com
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "greener" alternative to HPLC for both analytical and preparative separations. americanpharmaceuticalreview.comtwistingmemoirs.com SFC utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent (modifier) like methanol. twistingmemoirs.com This technique offers advantages such as faster separations, reduced organic solvent consumption, and unique selectivity. americanpharmaceuticalreview.comtwistingmemoirs.com Preparative SFC is particularly effective for the separation of stereoisomers on a larger scale. For instance, the stereoisomers of a related 2-azabicyclo[3.1.0]hexan-3-one were successfully separated using preparative SFC on a Chiralpak IC column. thieme-connect.com The specific conditions, including the choice of column, modifier, flow rate, and back pressure, are optimized to achieve the desired separation. thieme-connect.com
Table 3: Chromatographic Methods for Separation and Purity Assessment
| Method | Stationary Phase | Mobile Phase/Conditions | Application |
| Reverse-Phase HPLC | C18 | Gradient of Acetonitrile/Water with acid or base modifier. | Purity assessment. thieme-connect.com |
| Preparative SFC | Chiralpak IC (250 x 30 mm, 5 µm) | Isocratic; Mobile Phase A: CO2; Mobile Phase B: MeOH with 0.1% NH4OH; Flow rate: 150 mL/min; Pressure: 100 bar. | Separation of stereoisomers. thieme-connect.com |
| Analytical SFC | Chiralpak AD-H (25 cm x 0.46 cm) | CO2 with 25% (Ethanol + 0.1% isopropylamine); Flow rate: 2.5 mL/min; Pressure: 180 bar. | Determination of enantiomeric excess. sci-hub.se |
Chemical Reactivity and Derivatization Strategies for the 1 Methyl 2 Azabicyclo 3.1.0 Hexane Moiety
Functionalization of the Bicyclic Ring System
The rigid framework of the 2-azabicyclo[3.1.0]hexane system presents distinct opportunities for functionalization, enabling the introduction of various substituents and modification of the core structure.
Selective C-H Functionalization
Transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the late-stage modification of complex molecules. nih.gov In the context of the azabicyclo[3.1.0]hexane scaffold, palladium-catalyzed reactions have been successfully employed to introduce aryl groups. This approach often utilizes a directing group attached to the nitrogen atom to achieve high selectivity. For instance, transannular C–H arylation of a 3-azabicyclo[3.1.0]hexane core has been demonstrated, leveraging the bicyclic structure which prearranges the molecule in a boat-like conformation conducive to C-H activation. nih.gov The high s-character of the cyclopropyl (B3062369) C–H bonds can also lower the activation barrier for this transformation. nih.gov This methodology is particularly valuable for generating analogs of bioactive molecules, thereby accelerating structure-activity relationship studies. nih.gov A variety of functional groups, such as aryl bromides, unprotected phenols, and aromatic aldehydes, are compatible with these reaction conditions. nih.gov
Recent advancements have also explored the use of other transition metals, like rhodium and iridium, to catalyze C-H activation and subsequent transformations to access substituted 3-azabicyclo[3.1.0]hexanes. acs.orgresearchgate.net These methods provide efficient and selective routes to novel derivatives of this important heterocyclic motif.
Introduction of Diverse Functional Groups (e.g., Esterification, Hydrolysis, Substitution)
The introduction of diverse functional groups onto the 2-azabicyclo[3.1.0]hexane ring system can be achieved through various classical and modern synthetic transformations. For instance, derivatives bearing carboxylic acid functionalities can be readily converted to esters using standard esterification procedures. smolecule.com Conversely, ester groups can be hydrolyzed to the corresponding carboxylic acids, often under basic conditions using reagents like sodium hydroxide. google.comnih.gov This hydrolysis can be selective; for example, the exo-ester of a 3-azabicyclo[3.1.0]hexane-6-carboxylate can be selectively hydrolyzed, leaving the endo-ester intact. nih.gov
Furthermore, the bicyclic system can undergo substitution reactions. Nucleophilic attack on electrophilic centers introduced onto the ring allows for the incorporation of a wide array of functional groups. The precise nature and position of these groups can be controlled by the synthetic route used to construct the bicyclic core.
Table 1: Examples of Functional Group Interconversion on the Azabicyclo[3.1.0]hexane Ring
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid ester | NaOH, MeOH/H₂O, 55°C | 3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | google.com |
| exo-3-Azabicyclo[3.1.0]hexane-6-carboxylate | aq. NaOH | exo-3-Azabicyclo[3.1.0]hexane-6-carboxylic acid | nih.gov |
| 2-(Bromomethyl)pyrrolidine (B1613581) hydrobromide | n-BuLi | 1-Azabicyclo[3.1.0]hexane | nih.gov |
Oxidation Reactions (e.g., Lactam Oxidation)
Oxidation reactions provide a powerful means to introduce carbonyl functionality into the 2-azabicyclo[3.1.0]hexane system, typically forming a lactam (an amide within a cyclic system). For example, a Boc-protected 2-azabicyclo[3.1.0]hexane can be oxidized to the corresponding lactam, tert-butyl 3-oxo-2-azabicyclo[3.1.0]hexane-2-carboxylate, using ruthenium-mediated oxidation with reagents like RuO₂·xH₂O and NaIO₄. thieme-connect.com
Further oxidation at the alpha-position to the lactam carbonyl can also be achieved. The α-oxidation of a methylated cyclopropyl lactam to an alcohol has been accomplished using bis(trimethylsilyl)peroxide. thieme-connect.com This alcohol can then be further oxidized to a dione (B5365651) using reagents such as Dess–Martin periodinane. thieme-connect.com These oxidized intermediates are valuable for further derivatization, such as through Grignard additions to the newly introduced carbonyl groups. thieme-connect.com
Transformations Involving the Nitrogen Atom
The secondary amine nitrogen in the 1-methyl-2-azabicyclo[3.1.0]hexane core is a key site for chemical modification, allowing for the introduction of a wide range of substituents and further structural elaboration.
N-Alkylation and N-Derivatization Reactions
The nitrogen atom of the 2-azabicyclo[3.1.0]hexane ring can be readily functionalized through N-alkylation and other N-derivatization reactions. For instance, the secondary amine can be protected with a tert-butoxycarbonyl (Boc) group by reacting the hydrochloride salt with di-tert-butyl dicarbonate (B1257347) in the presence of a base like sodium carbonate. thieme-connect.com Methylation of the nitrogen in a cyclopropyl lactam has been achieved, leading to the formation of a tertiary lactam. thieme-connect.com
These N-derivatization reactions are crucial for modulating the properties of the molecule and for enabling subsequent chemical transformations. The choice of the N-substituent can influence the reactivity of the bicyclic system and is a key strategy in the synthesis of analogs of biologically active compounds.
Table 2: Selected N-Derivatization Reactions of the Azabicyclo[3.1.0]hexane Moiety
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-Azabicyclo[3.1.0]hexane hydrochloride | Di-tert-butyl dicarbonate, Na₂CO₃, H₂O/THF | tert-Butyl 2-azabicyclo[3.1.0]hexane-2-carboxylate | thieme-connect.com |
| 2-Azabicyclo[3.1.0]hexan-3-one | Not specified | 2-Methyl-2-azabicyclo[3.1.0]hexan-3-one | thieme-connect.com |
Deprotonation and Subsequent Reactions
Deprotonation of the N-H bond of the azabicyclo[3.1.0]hexane moiety generates a nitrogen anion, which can then participate in a variety of subsequent reactions. This strategy is often employed to initiate intramolecular cyclizations or additions. For example, treatment of N-benzylamides of bromocyclopropanecarboxamides with a strong base like potassium tert-butoxide can lead to the formation of 3-azabicyclo[3.1.0]hexan-2-ones through an intramolecular nucleophilic addition of the generated carbanion. rsc.org
Similarly, the formation of 1-azabicyclo[3.1.0]hexane can be achieved by treating 2-(bromomethyl)pyrrolidine hydrobromide with n-butyllithium, which involves deprotonation and a subsequent intramolecular Sₙ2 reaction. nih.gov The resulting strained bicyclic amine can then react with various electrophiles. nih.gov The deprotonation of an azomethine ylide derived from Ruhemann's purple can occur in protic solvents, highlighting the reactivity of the nitrogen-containing system. beilstein-journals.org
Regioselectivity and Chemoselectivity in Reactions of Azabicyclo[3.1.0]hexane Derivatives
The constrained bicyclic structure of azabicyclo[3.1.0]hexane derivatives plays a crucial role in directing the regioselectivity and chemoselectivity of their chemical transformations. The inherent ring strain and the stereoelectronic properties of this scaffold allow for precise control over reaction outcomes, which is a significant area of study for synthetic chemists.
Chemoselectivity is notably observed in 1,3-dipolar cycloaddition reactions. For instance, when cyclopropenes containing other multiple bonds are reacted with a stable azomethine ylide, the cycloaddition occurs chemoselectively at the cyclopropene (B1174273) double bond. This preferential reactivity is attributed to the higher ring strain of the cyclopropene double bond compared to other exocyclic double or triple bonds within the same molecule. beilstein-journals.org This principle allows for the selective formation of the desired azabicyclo[3.1.0]hexane core while leaving other potentially reactive functional groups intact. beilstein-journals.org
Regioselectivity has been demonstrated in the functionalization of the azabicyclo[3.1.0]hexane skeleton. For example, reactions involving the N-debenzylation of certain protected 6-amino-3-azabicyclo[3.1.0]hexane derivatives under reductive conditions can lead to multiple, sometimes unexpected, transformations. Depending on the substrate and reaction conditions, processes such as deprotection, bisdechlorination, and hydrolysis of an intermediate imine can occur, leading to ketone formation. beilstein-journals.org In other highly substituted derivatives, reductive conditions may selectively act on one functional group (e.g., a dichloromethyl substituent) while leaving a protecting group (e.g., a benzyl (B1604629) group) on the nitrogen atom untouched. beilstein-journals.org
Another powerful example of regioselectivity is the site-selective C(sp³)–H borylation of 3-azabicyclo[3.1.0]hexanes, which can be achieved through cooperative iridium/aluminum catalysis. acs.org This method allows for the introduction of a boryl group at a specific C-H bond, enabling further derivatization at a defined position on the bicyclic ring.
The table below summarizes examples of selective reactions in azabicyclo[3.1.0]hexane derivatives.
| Reaction Type | Reactants | Key Selectivity Feature | Outcome |
| 1,3-Dipolar Cycloaddition | Cyclopropenes with additional multiple bonds + Stable Azomethine Ylide | Chemoselective : Reaction occurs at the strained cyclopropene double bond. beilstein-journals.org | Formation of 3-azabicyclo[3.1.0]hexane cycloadducts, leaving other bonds intact. beilstein-journals.org |
| Reductive Deprotection | N-benzylated 6-amino-3-azabicyclo[3.1.0]hexane derivatives | Regioselective : Reaction pathway depends on the substrate's other functional groups. beilstein-journals.org | Can lead to selective debenzylation, dehalogenation, or ketone formation. beilstein-journals.org |
| C-H Functionalization | 3-Azabicyclo[3.1.0]hexanes | Regioselective : Site-selective borylation at a specific C(sp³)–H bond. acs.org | Introduction of a boryl group for further functionalization. acs.org |
Formation of Spiro-Fused Systems Incorporating the Azabicyclo[3.1.0]hexane Core
The rigid azabicyclo[3.1.0]hexane framework is a valuable building block for the synthesis of complex spiro-fused heterocyclic systems. mdpi.comacs.org Spiro compounds, which feature two rings connected by a single common atom, are of significant interest in medicinal chemistry due to their presence in many biologically active natural products. beilstein-journals.orgbeilstein-journals.org
A predominant and highly effective strategy for constructing spiro[azabicyclo[3.1.0]hexanes] is the 1,3-dipolar cycloaddition reaction. beilstein-journals.org This method typically involves the reaction of cyclopropenes with azomethine ylides, which can be generated in situ. mdpi.com The azomethine ylides are often formed from the condensation of an α-amino acid (such as proline) with a cyclic carbonyl compound. beilstein-journals.org A wide variety of carbonyl compounds, including isatin, ninhydrin, and alloxan, have been successfully used to generate the reactive ylide dipole. beilstein-journals.orgmdpi.com
This cycloaddition strategy provides access to a diverse range of spiro-fused systems with high diastereoselectivity. beilstein-journals.org For example, the reaction has been employed to create novel spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles, which have been evaluated for potential antitumor activity. mdpi.comresearchgate.net Furthermore, the synthesis of bis-spirocyclic derivatives, where spiro units are present at two positions of the azabicyclo[3.1.0]hexane moiety, has also been achieved using this methodology. beilstein-journals.org
The efficiency of these cycloaddition reactions can be influenced by various factors, and optimization of conditions is often necessary. Studies have shown that aprotic solvents like 1,4-dioxane, acetonitrile, and dimethylformamide (DMF) at elevated temperatures can favor the formation of the desired spirocyclic products in good yields. beilstein-journals.org
The following table details examples of the synthesis of spiro-fused systems.
| Carbonyl Precursor | α-Amino Acid | Dipolarophile (Cyclopropene) | Resulting Spiro-Fused System |
| Isatin | Valine, Leucine, Methionine | 3,3-dimethyl-1,2-diphenyl-1-cyclopropene | Spiro-fused [3-azabicyclo[3.1.0]hexane]oxindoles mdpi.comresearchgate.net |
| Ninhydrin (forms stable ylide) | Proline | Various 3-substituted and 3,3-disubstituted cyclopropenes | Bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts beilstein-journals.org |
| Alloxan, Tryptanthrin | Primary or secondary α-amino acids | Cyclopropenes | Spiro[3-azabicyclo[3.1.0]hexanes] beilstein-journals.org |
These synthetic strategies highlight the utility of the azabicyclo[3.1.0]hexane core as a versatile scaffold for constructing architecturally complex and potentially biologically active spirocyclic molecules. beilstein-journals.orgmdpi.com
Computational and Theoretical Studies on 1 Methyl 2 Azabicyclo 3.1.0 Hexane Hydrochloride
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are fundamental to predicting the geometric and electronic characteristics of molecules. These methods solve approximations of the Schrödinger equation to determine properties like bond lengths, bond angles, charge distributions, and orbital energies.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are used to investigate the electronic structure and properties of azabicyclo[3.1.0]hexane derivatives, providing key insights into their reactivity.
For instance, in studies on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives via 1,3-dipolar cycloaddition reactions, DFT calculations at the M11/cc-pVDZ level of theory have been employed. beilstein-journals.orgnih.gov These studies help in understanding the mechanism of cycloaddition reactions. beilstein-journals.org The calculations can reveal that such reactions are often controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov For example, the cycloaddition of cyclopropenes to an azomethine ylide to form a 3-azabicyclo[3.1.0]hexane system was found to be a HOMO(cyclopropene)–LUMO(ylide) controlled process. nih.gov The calculated transition-state energies using DFT are often in good agreement with experimental observations regarding stereoselectivity. beilstein-journals.orgnih.gov
Table 1: Representative DFT Data for Azabicyclo[3.1.0]hexane Reactions Note: This table is illustrative, based on typical data from DFT studies of related compounds.
| Parameter | Reactant System | Calculated Value (kcal/mol) | Method |
|---|---|---|---|
| Activation Energy (ΔG‡) | Cyclopropene (B1174273) + Azomethine Ylide | 15-20 | M11/cc-pVDZ |
| Reaction Energy (ΔG) | Cyclopropene + Azomethine Ylide | -25 to -35 | M11/cc-pVDZ |
| HOMO-LUMO Gap | Azomethine Ylide | 4.5 - 5.5 eV | M11/cc-pVDZ |
Semiempirical methods, which incorporate experimental parameters to simplify quantum mechanical calculations, offer a faster yet reasonably accurate alternative to ab initio and DFT methods. uni-muenchen.dempg.deresearchgate.net These methods are particularly useful for larger systems or for preliminary explorations of potential energy surfaces. mpg.de
One such method, MNDOC (Modified Neglect of Diatomic Overlap, with corrections for correlation), has been used to study the conformational properties of azabicyclo[3.1.0]hexane derivatives. rsc.org For example, in a study of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives, MNDOC calculations were used to determine the correlation between dihedral angles and the degree of ring buckle in the bicyclic system. rsc.org These calculations, often combined with experimental data from NMR spectroscopy, help to establish the preferred conformations (e.g., chair or boat) of the five-membered ring. rsc.org
Mechanistic Investigations of Azabicyclo[3.1.0]hexane Synthesis and Reactions
Understanding the precise step-by-step process of chemical reactions is crucial for optimizing synthesis and predicting products. Computational chemistry is instrumental in mapping these reaction mechanisms.
The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. Computational methods are uniquely capable of locating and characterizing these fleeting structures. In the context of azabicyclo[3.1.0]hexane synthesis, transition state analysis has been used to explain product selectivity. For example, the formation of 1-azabicyclo[3.1.0]hexane from 2-(bromomethyl)pyrrolidine (B1613581) was proposed to proceed through an open-chain transition state involving coordination between bromine and a lithium cation in an SN2 process. nih.gov DFT calculations on related cycloaddition reactions to form 3-azabicyclo[3.1.0]hexanes have successfully located the transition states, and the calculated energy barriers were consistent with the observed stereochemical outcomes. beilstein-journals.orgnih.gov
By mapping the energies of reactants, intermediates, transition states, and products, computational chemists can elucidate the entire reaction pathway. This provides a detailed narrative of how a reaction proceeds. For the synthesis of the 1-azabicyclo[3.1.0]hexane ring, computational studies can rationalize the observed reaction pathway. nih.gov Similarly, for the multi-component synthesis of 1-azabicyclo[3.1.0]hex-3-ene derivatives, a plausible mechanism was proposed involving a series of steps including condensation, addition, cyclization, and elimination, all of which can be modeled computationally to assess their feasibility. acs.org Recent studies on the biosynthesis of the 1-azabicyclo[3.1.0]hexane (ABCH) pharmacophore have also benefited from theoretical considerations, helping to understand the complex enzymatic cyclization of a linear precursor. researchgate.netacs.org
Conformational Energy Landscape and Molecular Dynamics Simulations
The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. The azabicyclo[3.1.0]hexane ring system is a conformationally restricted framework, but it still possesses distinct low-energy conformations.
Theoretical calculations are essential for exploring the conformational energy landscape. Studies on 3-azabicyclo[3.1.0]hexane derivatives have shown that the five-membered pyrrolidine (B122466) ring can adopt different conformations, such as boat and chair forms. rsc.org Using a combination of NMR spectroscopy and semiempirical MNDOC calculations, researchers established that while some endo-substituted derivatives prefer a chair conformation, other diastereomers and N-demethylated compounds favor a boat conformation. rsc.org Hartree-Fock (HF/6-31G*) calculations on the parent 3-azabicyclo[3.1.0]hexane molecule have also been used to obtain further structural information about the bicyclic system. rsc.org This conformational preference is crucial as it dictates the orientation of substituents and can influence biological activity.
Table 2: Conformational Data for 3-Azabicyclo[3.1.0]hexane Derivatives Source: Based on findings from Tetzlaff et al., J. Chem. Soc., Perkin Trans. 2, 1993. rsc.org
| Compound Type | Method | Preferred Conformation |
|---|---|---|
| endo-3-Methyl-6-morpholino derivatives | 1H NMR, X-ray, MNDOC | Chair |
| N-demethyl-endo-morpholino derivatives | 1H NMR, MNDOC | Boat |
| Diastereomeric morpholino compounds | 1H NMR, MNDOC | Boat |
Applications of Computational Chemistry in Predicting Reactivity and Selectivity
As of the current available scientific literature, no specific computational or theoretical studies focusing on the reactivity and selectivity of 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride have been published. A thorough search of chemical databases and academic journals did not yield any research that specifically applies computational chemistry to predict the chemical behavior of this particular compound.
However, computational methods, particularly Density Functional Theory (DFT), have been successfully employed to investigate the reactivity and selectivity of closely related azabicyclo[3.1.0]hexane derivatives. These studies provide valuable insights into the general chemical properties of this class of compounds and illustrate the potential of computational chemistry in this area.
For instance, research on the 1,3-dipolar cycloaddition reactions for the synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes has utilized DFT methods at the M11/cc-pVDZ level of theory to study the reaction mechanism. These studies have determined that such cycloaddition reactions are controlled by the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the azomethine ylide. Furthermore, the calculated transition-state energies have been shown to be consistent with experimentally observed stereoselectivity.
While these findings relate to a different isomer and derivatives of azabicyclo[3.1.0]hexane, they highlight the utility of computational chemistry in elucidating reaction mechanisms and predicting stereochemical outcomes in this family of bicyclic compounds. Similar computational approaches could, in the future, be applied to this compound to predict its reactivity and selectivity in various chemical transformations. Such theoretical investigations would be invaluable for guiding synthetic efforts and understanding the compound's chemical profile.
Below is a table summarizing the types of computational studies performed on related azabicyclo[3.1.0]hexane systems, which could be hypothetically applied to this compound.
| Computational Method | Application on Related Azabicyclo[3.1.0]hexane Derivatives | Potential Application to this compound |
| Density Functional Theory (DFT) | Elucidation of 1,3-dipolar cycloaddition reaction mechanisms. | Prediction of reactivity in cycloaddition, substitution, and rearrangement reactions. |
| Transition State Analysis | Calculation of activation energies to explain observed stereoselectivity. | Determination of the most favorable reaction pathways and prediction of product selectivity. |
| Frontier Molecular Orbital (FMO) Theory | Analysis of HOMO-LUMO interactions to understand reaction control. | Identification of electrophilic and nucleophilic sites to predict reactivity with various reagents. |
It is important to reiterate that the data and findings mentioned above are for related but distinct chemical entities. Future research is required to specifically address the computational and theoretical aspects of this compound.
Q & A
Q. What are the most reliable synthetic routes for 1-methyl-2-azabicyclo[3.1.0]hexane hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer: Synthesis typically involves cyclopropanation or cyclization strategies. For example:
- Palladium-catalyzed cyclopropanation of alkenes with N-tosylhydrazones yields azabicyclo derivatives with high diastereoselectivity (80–92% yields) under inert atmospheres and controlled temperatures (50–80°C) .
- Three-component reactions (e.g., aryl aldehydes, malononitrile, hydroxylamine hydrochloride) in aqueous media offer eco-friendly, high-yield (85–95%) routes for azabicyclo frameworks .
- Optimization Tips: Adjust solvent polarity (THF vs. water) and catalyst loading (0.5–5 mol%) to balance reaction speed and purity. Monitor intermediates via TLC or HPLC .
Q. How does the bicyclic structure of this compound influence its physicochemical properties?
- Methodological Answer: The bicyclo[3.1.0]hexane core imposes steric constraints and enhances rigidity, affecting:
- Solubility: High water solubility due to the hydrochloride salt form (e.g., similar compounds show >50 mg/mL solubility in aqueous buffers) .
- Stability: Susceptibility to hydrolysis at the azabicyclo bridge; store at –20°C under nitrogen to prevent degradation .
- Lipophilicity: The methyl group increases logP compared to non-methylated analogs, enhancing membrane permeability (e.g., logP ≈ 1.2 vs. 0.5 for unmethylated derivatives) .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of this compound derivatives?
- Methodological Answer: Stereoselectivity depends on:
- Catalyst Choice: Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions enforce enantiomeric excess (e.g., >90% ee) .
- Temperature Control: Lower temperatures (0–25°C) favor kinetic control, reducing racemization .
- Protecting Groups: Use tert-butoxycarbonyl (Boc) groups to shield reactive amines during cyclization, preserving stereochemistry .
- Validation: Confirm stereochemistry via X-ray crystallography or NOESY NMR .
Q. What strategies resolve contradictions in pharmacological data for azabicyclo compounds (e.g., varying IC50 values across studies)?
- Methodological Answer: Address discrepancies by:
- Standardizing Assays: Use consistent cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 37°C) .
- Purity Verification: Ensure >95% compound purity via LC-MS; impurities (e.g., residual solvents) may skew activity .
- Structural Analog Comparison: Compare with analogs like 6-methylphenyl derivatives to isolate steric/electronic effects on target binding .
Q. How can reaction conditions be optimized to scale up synthesis without compromising diastereoselectivity?
- Methodological Answer:
- Continuous Flow Systems: Improve heat/mass transfer for exothermic cyclopropanation steps, maintaining selectivity at scale .
- Solvent Screening: Replace THF with MeCN or DMF for better solubility of intermediates in large batches .
- In Situ Monitoring: Use PAT (Process Analytical Technology) tools like FTIR to track reaction progress and adjust parameters dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
